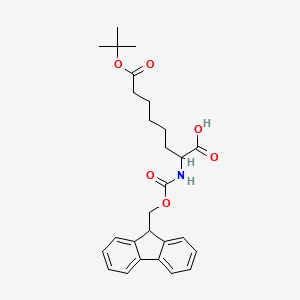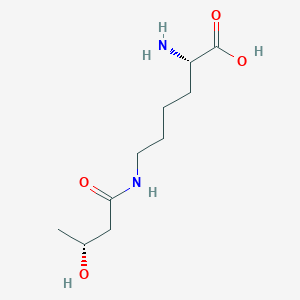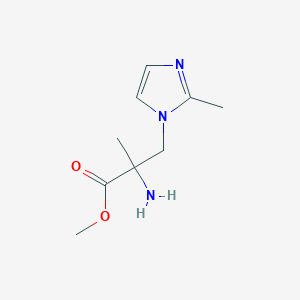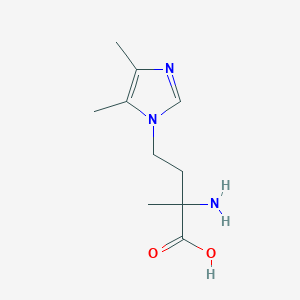
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methoxymethyl group at the 5-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.
Ring Formation: The precursor undergoes a ring-closing reaction to form the pyrrolidine ring.
Functional Group Introduction: The methoxymethyl group is introduced at the 5-position through a nucleophilic substitution reaction.
Hydroxyl Group Protection/Deprotection: The hydroxyl group at the 3-position may be protected during the synthesis and deprotected in the final step.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to achieve high enantiomeric purity and efficiency.
化学反応の分析
Types of Reactions
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxymethyl group.
Addition: Addition reactions can take place at the double bonds if present in derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Addition: Catalysts such as palladium on carbon (Pd/C) may be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
科学的研究の応用
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(3R,5R)-5-(methyl)pyrrolidin-3-ol: Lacks the methoxy group, having a simple methyl group instead.
(3R,5R)-5-(ethoxymethyl)pyrrolidin-3-ol: Contains an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
XUEHQBMFCHRSRL-PHDIDXHHSA-N |
異性体SMILES |
COC[C@H]1C[C@H](CN1)O |
正規SMILES |
COCC1CC(CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)


![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)





![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)

